Nitromethanetrispropanol
Overview
Description
It is a light-sensitive monomer that absorbs ultraviolet radiation and undergoes photochemical reactions to form an amido group . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitromethanetrispropanol can be synthesized through the reaction of nitromethane with 1,3-propanediol under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The process may also involve purification steps to isolate the compound from any by-products .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Nitromethanetrispropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroalkanes and other derivatives.
Reduction: Reduction reactions can convert this compound into amines and other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroalkanes, amines, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nitromethanetrispropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hydrophilic polymers and other complex molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of nitromethanetrispropanol involves its interaction with molecular targets and pathways in biological systems. It regulates blood pressure and improves oxygen supply to the heart by interacting with specific receptors and enzymes involved in cardiovascular function. The compound’s photochemical properties also make it useful in various photochemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simpler nitro compound with the formula CH3NO2, commonly used as a solvent and in the production of explosives.
Nitroethane: Another nitro compound with the formula C2H5NO2, used in organic synthesis and as a fuel additive.
2-Nitroethanol: A compound with the formula C2H5NO3, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness of Nitromethanetrispropanol
This compound is unique due to its multiple hydroxyl groups and nitro functionality, which allow it to participate in a wide range of chemical reactions and applications. Its ability to absorb ultraviolet radiation and undergo photochemical reactions further distinguishes it from other similar compounds .
Biological Activity
Nitromethanetrispropanol, a nitro compound, is of significant interest due to its potential biological activities, particularly in toxicological and pharmacological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, potential toxicity, and implications for health and environmental safety.
Chemical Structure and Properties
This compound is characterized by its nitro group and multiple hydroxymethyl groups. Its structure can be represented as follows:
This compound's unique configuration allows it to participate in various biochemical reactions, influencing its biological activity.
1. Toxicological Effects
Research indicates that nitro compounds, including this compound, can exhibit toxic effects. Similar compounds have been shown to induce DNA damage through the generation of reactive oxygen species (ROS) during metabolic processes. For instance, studies on 2-nitropropane have demonstrated that it can lead to the formation of DNA-reactive species, causing mutations and potential carcinogenic effects in laboratory animals .
Table 1: Toxicity Studies of Nitro Compounds
2. Biochemical Pathways
The metabolic pathways involving this compound are not fully elucidated; however, it is hypothesized that similar nitro compounds undergo biotransformation via sulfotransferases, leading to the formation of reactive intermediates that can modify nucleic acids . This pathway may be critical in understanding the carcinogenic potential of this compound.
Case Study 1: Carcinogenic Potential
A long-term inhalation study on nitromethane revealed its carcinogenic properties, suggesting that this compound may exhibit similar risks due to structural similarities. The International Agency for Research on Cancer (IARC) classified nitromethane as possibly carcinogenic to humans based on sufficient evidence from animal studies .
Case Study 2: Environmental Impact
Research on the environmental fate of nitro compounds indicates that they can persist in wastewater treatment systems. A study demonstrated that bioreactors could facilitate the anaerobic degradation of propane coupled with nitrate reduction, highlighting the need for further investigation into how this compound behaves in such environments .
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into potential applications and risks associated with this compound:
- Biocidal Properties : Tris(hydroxymethyl)nitromethane has been identified as a biocide used in microbial control, suggesting that derivatives like this compound may possess similar antimicrobial properties .
- Synthesis and Reactivity : Studies have explored the synthesis routes involving nitromethane and its derivatives, revealing their reactivity patterns which could inform future applications in organic synthesis and drug development .
Properties
IUPAC Name |
4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWCQQAYGOQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCCO)(CCCO)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408013 | |
Record name | Nitromethanetrispropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116747-80-9 | |
Record name | Nitromethanetrispropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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